8-Fluoroquinolin-4-amine
Overview
Description
8-Fluoroquinolin-4-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties
Mechanism of Action
Target of Action
The primary targets of 8-Fluoroquinolin-4-amine, like other fluoroquinolones, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, this compound can inhibit bacterial growth and reproduction .
Mode of Action
This compound interacts with its targets by binding to the enzymes and inhibiting their activity . This interaction disrupts the supercoiling process of bacterial DNA, which is crucial for DNA replication and transcription . As a result, the bacteria cannot reproduce or function properly, leading to their death .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to DNA replication and transcription in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the supercoiling process of bacterial DNA . This disruption affects downstream processes such as DNA replication, transcription, repair, and recombination, ultimately leading to bacterial death .
Pharmacokinetics
They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces . The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties would impact its bioavailability and effectiveness .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and reproduction . By disrupting the supercoiling process of bacterial DNA, the compound prevents the bacteria from replicating their DNA and transcribing it into RNA . This disruption leads to the death of the bacteria, making this compound an effective antibacterial agent .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the fluoroquinoline .
Cellular Effects
Fluoroquinolines are known to have a high level of antibacterial activity due to their ability to inhibit bacterial DNA-gyrase . This inhibition affects bacterial reproduction, leading to a decrease in bacterial growth .
Molecular Mechanism
Fluoroquinolones are known to exert their effects at the molecular level by inhibiting bacterial DNA-gyrase, which leads to a decrease in bacterial reproduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinolin-4-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. For example, starting with 4-chloroquinoline, the chlorine atom can be replaced by a fluorine atom using a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized quinoline derivatives with diverse chemical properties.
Scientific Research Applications
8-Fluoroquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities. It serves as a lead compound in the development of new drugs.
Industry: Utilized in the production of liquid crystals and cyanine dyes, which are important in display technologies and imaging applications.
Comparison with Similar Compounds
- 7-Fluoroquinolin-4-amine
- 6-Fluoroquinolin-4-amine
- 5-Fluoroquinolin-4-amine
Comparison: 8-Fluoroquinolin-4-amine is unique due to the position of the fluorine atom at the 8th position of the quinoline ring. This specific placement can significantly influence its biological activity and chemical reactivity compared to other fluorinated quinoline derivatives. For instance, the 7-fluoro derivative may exhibit different binding affinities to enzymes and receptors, leading to variations in its pharmacological profile.
Properties
IUPAC Name |
8-fluoroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFULPFXDXVNQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578357 | |
Record name | 8-Fluoroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148401-38-1 | |
Record name | 8-Fluoroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-fluoroquinolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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